molecular formula C21H18ClNO3 B2558405 Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate CAS No. 439108-87-9

Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate

Cat. No.: B2558405
CAS No.: 439108-87-9
M. Wt: 367.83
InChI Key: VZBJINDNFCJKIE-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate is a synthetic organic compound characterized by a naphthalene moiety, a 3-chlorobenzamide group, and a methyl ester functional group. Its molecular formula is inferred as C21H16ClNO3, with a molar mass of approximately 365.8 g/mol.

Properties

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c1-26-20(24)13-19(23-21(25)15-8-4-9-16(22)12-15)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBJINDNFCJKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate typically involves the reaction of 3-chlorobenzoyl chloride with 3-(1-naphthyl)propanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate, differing primarily in substituents or core frameworks:

Table 1: Key Comparative Data
Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Melting Point (°C) Key Applications/Properties
This compound (Target Compound) C21H16ClNO3 ~365.8 Chlorobenzamide, naphthyl, ester Not reported Potential bioactive agent
Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate C18H17NO4S2 375.46 Thienylsulfonamide, ester Not reported Research chemical (sulfonamide studies)
Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate C23H17ClN4O4 466.86 Triazine, chlorophenoxy, ester 151.5–156 Intermediate for heterocyclic synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C11H15NO2 193.24 Benzamide, hydroxy, tertiary alcohol Not reported Metal-catalyzed C–H functionalization

Functional Group Impact on Properties

  • Chlorobenzamide vs. Conversely, the sulfonamide’s sulfur atoms may confer stronger hydrogen-bonding capacity .
  • Triazine Core () : The triazine derivative’s aromatic heterocycle increases molecular rigidity and thermal stability (mp 151.5–156°C), making it suitable for high-temperature reactions. Its synthesis involves multi-step nucleophilic substitutions, which are more complex than the target compound’s likely amide-coupling route .
  • N,O-Bidentate Directing Group () : The hydroxy and benzamide groups in enable coordination with transition metals, a feature absent in the target compound. This limits the latter’s utility in catalysis but may enhance metabolic stability in biological applications .

Biological Activity

Methyl 3-[(3-chlorobenzoyl)amino]-3-(1-naphthyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C19_{19}H18_{18}ClN1_{1}O2_{2}
Molecular Weight: 335.8 g/mol
CAS Number: Not specifically listed in the available sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For example, studies on related methyl 3-(substituted benzoyl)-2-phenylindolizine derivatives demonstrated significant COX-2 inhibition, suggesting a potential pathway for this compound as an anti-inflammatory agent .
  • Anticancer Activity : Compounds with similar structural motifs have been evaluated for their anticancer properties. The interaction with ribonucleotide reductase (RR), an established target in cancer therapy, indicates that derivatives can inhibit tumor growth effectively .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
COX-2 InhibitionPotential anti-inflammatory effects through COX-2 inhibition
Anticancer ActivityInhibitory effects on ribonucleotide reductase, reducing tumor growth
Antimalarial ActivityRelated compounds showed efficacy against Plasmodium falciparum

Case Studies

  • Anti-inflammatory Studies : A series of analogs based on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine were tested for COX-2 inhibition. These studies revealed that certain modifications enhance inhibitory potency, indicating that similar strategies could be applied to this compound to improve its efficacy .
  • Anticancer Research : In vitro studies involving naphthyl derivatives demonstrated binding affinity to dopamine D(2) and serotonin 5-HT(1A) receptors, which are relevant in cancer biology. This suggests that the compound may also influence neurochemical pathways associated with cancer progression .

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